(R)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine 2-hydroxysuccinate

Solid-State Chemistry Process Chemistry Chiral Resolution

CAS 895521-36-5 designates the 2-hydroxysuccinate salt of the (R)-enantiomer of 1-(3,5-bis(trifluoromethyl)phenyl)-N-methylethanamine, a fluorinated chiral amine of formula C₁₁H₁₁F₆N·C₄H₆O₅ (MW 405.30). Structurally confirmed by single-crystal X-ray diffraction , the compound crystallises in the monoclinic space group P2₁, forming a well-defined 1:1 salt linked by bifurcated N–H···O hydrogen bonds between the protonated secondary amine and the (S)-2-hydroxysuccinate counterion.

Molecular Formula C15H17F6NO5
Molecular Weight 405.29 g/mol
CAS No. 895521-36-5
Cat. No. B1388416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine 2-hydroxysuccinate
CAS895521-36-5
Molecular FormulaC15H17F6NO5
Molecular Weight405.29 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NC.C(C(C(=O)O)O)C(=O)O
InChIInChI=1S/C11H11F6N.C4H6O5/c1-6(18-2)7-3-8(10(12,13)14)5-9(4-7)11(15,16)17;5-2(4(8)9)1-3(6)7/h3-6,18H,1-2H3;2,5H,1H2,(H,6,7)(H,8,9)/t6-;/m1./s1
InChIKeyHBPYTBKIFYFGLU-FYZOBXCZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

895521-36-5: (R)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine 2-Hydroxysuccinate – Chiral Intermediate Procurement Guide


CAS 895521-36-5 designates the 2-hydroxysuccinate salt of the (R)-enantiomer of 1-(3,5-bis(trifluoromethyl)phenyl)-N-methylethanamine, a fluorinated chiral amine of formula C₁₁H₁₁F₆N·C₄H₆O₅ (MW 405.30). Structurally confirmed by single-crystal X-ray diffraction [1], the compound crystallises in the monoclinic space group P2₁, forming a well-defined 1:1 salt linked by bifurcated N–H···O hydrogen bonds between the protonated secondary amine and the (S)-2-hydroxysuccinate counterion. It is not itself a bioactive molecule but a key isolated intermediate in the multi-step synthesis of potent, selective neurokinin-1 (NK₁) receptor antagonists including casopitant and structurally related clinical candidates [2].

Why Generic Substitution of 895521-36-5 Fails: Form, Chirality, and Synthetic Provenance


Three properties make 895521-36-5 non-interchangeable with its closest analogs. First, the 2-hydroxysuccinate counterion converts the free base (CAS 334477-60-0, a liquid at ambient temperature) into a crystalline solid with a defined unit cell, enabling purification, handling, and stoichiometric control that the free base cannot provide [1]. Second, the (R) absolute configuration at the benzylic carbon is essential for the sub-nanomolar NK₁ receptor affinity of the final drug substances – the (S)-enantiomer yields antagonists with drastically reduced potency, a structure–activity pattern documented across multiple NK₁ chemical series [2]. Third, the specific salt form is the one validated in the published casopitant mesylate manufacturing route; substituting a different salt introduces an uncharacterised impurity profile that would require re-validation of the entire downstream process [3].

Quantitative Differentiation Evidence for CAS 895521-36-5 Versus In-Class Comparators


Crystalline Salt Form vs. Liquid Free Base: Physical State and Processability

The 2-hydroxysuccinate salt (895521-36-5) is a crystalline solid at ambient temperature, whereas the corresponding free base (CAS 334477-60-0) is a liquid. Single-crystal X-ray diffraction confirms the salt crystallises in the monoclinic space group P2₁ with unit-cell parameters a = 6.6770(13) Å, b = 8.4510(17) Å, c = 16.366(3) Å, β = 100.05(3)°, V = 909.3(3) ų, and Z = 2 [1]. The free base lacks a defined long-range order and is handled as an oil, complicating accurate weighing, purity assessment, and storage stability. No equivalent crystallographic data exist for the free base or common alternative salts (hydrochloride, tosylate) of this amine.

Solid-State Chemistry Process Chemistry Chiral Resolution

Absolute Configuration Requirement: (R)- vs. (S)-Enantiomer Impact on NK₁ Antagonist Potency

The (R) absolute configuration at the benzylic carbon of this amine is a critical determinant of NK₁ receptor affinity in the final drug substances. While 895521-36-5 itself is not a bioactive compound, the (R)-configured fragment is incorporated into casopitant and vestipitant, which display sub-nanomolar NK₁ binding affinity (vestipitant Ki = 0.04 nM for hNK₁) [1]. The enantioselectivity principle is well-established in the NK₁ class: for the structurally related antagonist L-733,060, the active enantiomer exhibits an ID₅₀ of 0.17 mg/kg in the gerbil formalin-paw late-phase model, while the less active enantiomer L-733,061 shows an ID₅₀ ≥ 10 mg/kg – a >50-fold potency separation [2]. This class-level data strongly infers that the (S)-enantiomer of the amine salt (CAS 935534-56-8) would produce final compounds with markedly inferior NK₁ activity.

Stereochemistry NK₁ Receptor Enantiomeric Potency

Enantiomeric Purity Specification: Quantitative Chiral Purity vs. Generic Racemic or Single-Enantiomer Alternatives

Commercial suppliers of 895521-36-5 specify a minimum purity of 98% by HPLC, with the product certified as the single (R)-enantiomer 2-hydroxysuccinate salt [1]. The free base (CAS 334477-60-0) is also offered at 98% HPLC purity, but as a liquid it lacks the built-in diastereomeric salt discrimination that the crystalline succinate provides – the crystallisation step itself enriches enantiomeric purity by rejecting the (S)-enantiomer into the mother liquor. The (S)-enantiomer succinate (CAS 935534-56-8) is sold at 97% purity as a separate product, confirming that enantiomeric cross-contamination is a recognised procurement risk that must be controlled analytically.

Chiral Purity HPLC Pharmaceutical Intermediate Specifications

Validated Intermediate Status: Documented Use in Casopitant Mesylate Manufacturing Route

The succinate salt of the (R)-amine is explicitly isolated and characterised as a key intermediate in the published Quality-by-Design (QbD) manufacturing process for casopitant mesylate [1]. This process was developed by GlaxoSmithKline under ICH Q8/Q9/Q10 guidelines, with defined control strategies for Stages 2a, 2b, and 2c. The (R)-amine intermediate is coupled with (R)-piperidone to form the casopitant scaffold; the succinate salt form is used because it provides a stable, crystalline, non-hygroscopic intermediate compatible with the downstream chemistry. No alternative salt form (hydrochloride, tosylate, or free base) is described in this validated manufacturing route.

Synthetic Route Validation Casopitant Process Chemistry QbD

Recommended Application Scenarios for CAS 895521-36-5 Based on Evidence


GMP Intermediate for NK₁ Antagonist API Manufacturing (Casopitant-Class Compounds)

Procure 895521-36-5 when executing the published casopitant mesylate synthetic route under QbD principles, where the crystalline succinate salt is the specified intermediate for coupling with (R)-piperidone [3]. The defined crystal form, stoichiometric reliability, and documented process integration reduce the risk of batch failure during scale-up.

Chiral Building Block Requiring Verified Absolute Configuration for SAR Studies

Use 895521-36-5 as the starting material for structure–activity relationship (SAR) exploration of new NK₁ antagonists when the (R)-configuration at the benzylic centre is known to be critical for receptor affinity [2]. The certified enantiomeric identity and ≥98% purity ensure that observed biological activity reflects the intended stereochemistry, avoiding confounding effects from enantiomeric impurities.

Analytical Reference Standard for Enantiomeric Purity Method Development

Employ 895521-36-5 as a reference standard to develop and validate chiral HPLC or SFC methods for quantifying the (R)/(S) ratio in batches of the free base (CAS 334477-60-0) or in downstream intermediates. The crystalline salt provides superior long-term stability and accurate weighing compared to the liquid free base.

Solid-Form Screening or Polymorph Characterisation in Preformulation Studies

The known single-crystal structure (P2₁, a = 6.6770 Å, b = 8.4510 Å, c = 16.366 Å, β = 100.05°) [1] serves as a reference point for solid-form screening of related amine salts. Researchers exploring alternative counterions can use this structure as a comparator to assess whether new salts offer improvements in crystallinity, hygroscopicity, or solubility.

Quote Request

Request a Quote for (R)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine 2-hydroxysuccinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.